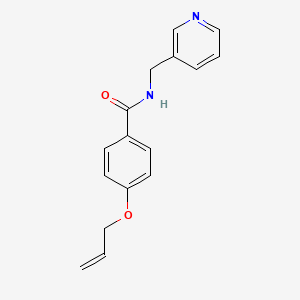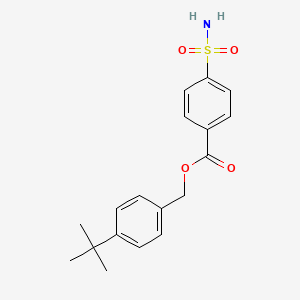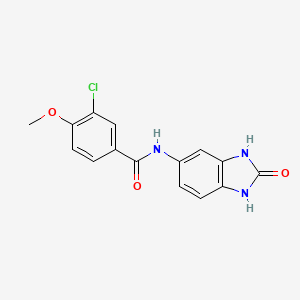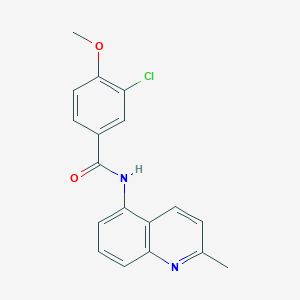![molecular formula C15H12N4O3S B4408274 N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
Vue d'ensemble
Description
N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide, also known as MTAD, is a chemical compound that has been widely used in scientific research due to its unique properties. MTAD is a synthetic molecule that belongs to the class of thiosemicarbazones and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of ribonucleotide reductase, an enzyme that is necessary for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. This compound has also been found to have anti-inflammatory properties and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide is its broad-spectrum activity against cancer cells and microorganisms. It has also been found to have low toxicity, making it a potentially safe and effective treatment option. However, the use of this compound in lab experiments is limited by its solubility and stability. This compound is insoluble in water and requires the use of organic solvents for administration. Additionally, this compound is unstable in the presence of light and air, which can limit its shelf-life.
Orientations Futures
There are several future directions for research on N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide. One potential area of research is the development of more stable and soluble formulations of this compound. Another area of research is the investigation of this compound's potential use in combination with other anticancer agents. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic molecule that has been extensively studied for its potential applications in cancer treatment and as an antimicrobial agent. It has been found to have various biochemical and physiological effects and has low toxicity. However, the use of this compound in lab experiments is limited by its solubility and stability. There are several future directions for research on this compound, including the development of more stable and soluble formulations and investigation of its potential use in combination with other anticancer agents.
Applications De Recherche Scientifique
N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential applications in cancer treatment. It has been found to have anticancer properties and can inhibit the growth of various cancer cells. This compound has also been studied for its potential use as an antimicrobial agent. It has been found to be effective against various bacteria and fungi.
Propriétés
IUPAC Name |
N-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-9-18-19-15(23-9)17-13(20)10-4-2-5-11(8-10)16-14(21)12-6-3-7-22-12/h2-8H,1H3,(H,16,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBMXNPQOFHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408217.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)



